4-Methyl-2-phenyl-1,3-dioxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
774-44-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
NJDSRMVYAFOBIZ-UHFFFAOYSA-N |
SMILES |
CC1CCOC(O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCOC(O1)C2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS No. |
27098-20-0 774-44-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-Dioxane, 4-methyl-2-phenyl- |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Methyl 2 Phenyl 1,3 Dioxane
Established Synthetic Routes to 1,3-Dioxanes
The formation of the 1,3-dioxane (B1201747) ring is a cornerstone of organic synthesis, with applications ranging from protecting group chemistry to the construction of complex bioactive molecules. datapdf.com
Acid-Catalyzed Condensation Reactions of Carbonyl Compounds with 1,3-Diols
A prevalent and straightforward method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. organic-chemistry.org For the specific synthesis of 4-methyl-2-phenyl-1,3-dioxane, this involves the reaction of benzaldehyde (B42025) with 1,3-butanediol (B41344) in the presence of an acid catalyst.
The reaction proceeds by the protonation of the carbonyl oxygen of benzaldehyde by the acid catalyst, which enhances its electrophilicity. The hydroxyl groups of 1,3-butanediol then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the cyclic 1,3-dioxane ring. A common practice is to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the product. organic-chemistry.org Various acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids. organic-chemistry.orgijapbc.com
| Reactants | Catalyst | Conditions | Product |
| Benzaldehyde, 1,3-Butanediol | Acid Catalyst (e.g., PTSA) | Reflux with water removal | This compound |
This table illustrates a generalized acid-catalyzed condensation for the synthesis of this compound.
Prins Reaction Pathways for 1,3-Dioxane Formation
The Prins reaction, the acid-catalyzed reaction of an alkene with a carbonyl compound, provides another significant pathway to 1,3-dioxanes. ias.ac.inthieme-connect.de In the context of this compound synthesis, this could involve the reaction of styrene (B11656) with formaldehyde (B43269) or the reaction of propene with benzaldehyde.
The mechanism of the Prins reaction involves the activation of the carbonyl compound by an acid catalyst, followed by the electrophilic attack of the alkene on the activated carbonyl. This forms a β-hydroxycarbenium ion intermediate. thieme-connect.de This cation can then be trapped by another molecule of the carbonyl compound, leading to the formation of a 1,3-dioxane after cyclization. thieme-connect.de The reaction conditions, such as temperature and the nature of the catalyst, can influence the product distribution, with lower temperatures generally favoring the formation of 1,3-dioxanes. thieme-connect.de Recent studies have shown that in the Prins condensation of propene and formaldehyde, the use of water as a cosolvent can stabilize the key 1-butanol-3-carbocation intermediate through hydrogen bonding, promoting its electrophilic addition with formaldehyde to yield 4-methyl-1,3-dioxane (B1663929). acs.org
A variety of catalytic systems have been developed to promote the Prins reaction. Classical methods utilize strong Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids such as aluminum chloride and zinc chloride. thieme-connect.de More contemporary and environmentally benign catalysts have also been explored. For instance, phosphotungstic acid has been shown to be an effective catalyst for the Prins condensation of styrene and formalin to produce 4-phenyl-1,3-dioxane. researchgate.net Iodine has also been identified as an efficient reagent for the cross-coupling of olefins with aldehydes to form 4-substituted 1,3-dioxane derivatives. researchgate.net Furthermore, polymeric ionic liquids containing sulfonic groups have been successfully used to catalyze the synthesis of 4-methyl-1,3-dioxane from propylene (B89431) and 1,3,5-trioxane. arabjchem.org
| Catalyst Type | Example | Application in Prins Reaction |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | General catalysis of Prins reaction. thieme-connect.de |
| Lewis Acid | Aluminum chloride (AlCl₃) | General catalysis of Prins reaction. thieme-connect.de |
| Heteropoly Acid | Phosphotungstic acid | Synthesis of 4-phenyl-1,3-dioxane. researchgate.net |
| Halogen | Iodine | Cross-coupling of olefins and aldehydes. researchgate.net |
| Polymeric Ionic Liquid | VIMBs-DVB-SSA | Synthesis of 4-methyl-1,3-dioxane. arabjchem.org |
This table summarizes various catalytic systems employed in the Prins reaction for 1,3-dioxane synthesis.
The development of enantioselective Prins reactions is a significant area of research, aiming to control the stereochemistry of the newly formed chiral centers in the 1,3-dioxane product. This is particularly relevant for the synthesis of optically active compounds. While the general Prins reaction is often not stereospecific, the use of chiral catalysts or auxiliaries can induce enantioselectivity. thieme-connect.de Research in this area is ongoing, with the goal of developing highly efficient and selective methods for producing enantiopure 1,3-dioxanes.
Tandem Bis-aldol Reaction Approaches for 1,3-Dioxane Synthesis
A novel and efficient one-pot synthesis of 1,3-dioxanes can be achieved through a tandem bis-aldol reaction of ketones with paraformaldehyde. organic-chemistry.orgnih.gov This method has been successfully applied to a variety of ketones, catalyzed by polystyrenesulfonic acid (PSSA) in an aqueous medium, often accelerated by microwave irradiation. organic-chemistry.org
The reaction proceeds via sequential aldol (B89426) additions of protonated formaldehyde to the ketone. organic-chemistry.org The resulting intermediate then undergoes dehydration and cyclization to form the 1,3-dioxane structure. This approach offers a greener alternative to traditional methods by utilizing water as the solvent and allowing for simplified product separation. organic-chemistry.org While this method has been demonstrated for ketones, its adaptation to aldehydes like benzaldehyde for the synthesis of 2-substituted-1,3-dioxanes is a potential area for further investigation.
| Catalyst | Solvent | Key Features |
| Polystyrenesulfonic acid (PSSA) | Water | Microwave-assisted, one-pot, green synthesis. organic-chemistry.orgnih.gov |
This table highlights the key aspects of the tandem bis-aldol reaction for 1,3-dioxane synthesis.
Specific Synthetic Routes to this compound and its Stereoisomers
The primary and most conventional method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. thieme-connect.de In the case of this compound, this involves the reaction of benzaldehyde with 1,3-butanediol. The reaction is an equilibrium process, and to drive it towards the formation of the dioxane, water, a byproduct, must be removed, typically through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. thieme-connect.deorganic-chemistry.org
Commonly used acid catalysts for this acetalization include:
p-Toluenesulfonic acid (TsOH) thieme-connect.de
Zinc(II) chloride thieme-connect.de
Formic acid thieme-connect.de
The reaction proceeds through the protonation of the carbonyl oxygen of benzaldehyde, which enhances its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl groups of 1,3-butanediol to form a hemiacetal intermediate, which then cyclizes and dehydrates to yield the this compound ring. thieme-connect.de
Stereoisomers
Due to the presence of two chiral centers at positions 2 and 4 of the dioxane ring, this compound can exist as four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The synthesis using racemic 1,3-butanediol will result in a mixture of diastereomers (cis and trans isomers).
The cis isomer has the methyl and phenyl groups on the same side of the dioxane ring, while in the trans isomer, they are on opposite sides. The chair conformation of the 1,3-dioxane ring is the most stable, and substituents at the C-2 position generally favor an equatorial orientation to minimize steric hindrance. thieme-connect.de
The stereoselective synthesis of specific isomers can be achieved by using enantiomerically pure starting materials. For instance, using (R)- or (S)-1,3-butanediol allows for the synthesis of specific diastereomers. Further separation of these diastereomers can be accomplished through chromatographic techniques. Research on related 2,4-disubstituted 1,3-dioxanes has demonstrated that it is possible to synthesize all four stereoisomers starting from a single enantiomerically pure precursor through stereoselective reactions and epimerization. researchgate.net
Ring-Opening and Cleavage Reactions of 1,3-Dioxanes
The 1,3-dioxane ring, while stable under basic and neutral conditions, is susceptible to cleavage under acidic conditions or through the action of certain organometallic reagents. thieme-connect.de
Regioselective Cleavage by Organometallic Reagents (e.g., Organoaluminum Compounds)
A significant reaction of this compound involves its regioselective cleavage by organoaluminum compounds. osti.gov This reaction is of synthetic importance as it allows for the formation of monoprotected 1,3-diols. Specifically, the reaction of this compound with organoaluminum reagents results in the cleavage of the O(1)-C(2) bond. osti.gov This regioselectivity is generally governed by both steric and electronic effects, with the less hindered C-O bond typically being the one that is cleaved. thieme-connect.de
In this particular reaction, the cleavage leads to the formation of a monoether with a primary alcohol group. osti.gov The use of optically active diols in the formation of the initial acetal (B89532) can lead to highly diastereoselective cleavage when treated with organoaluminum reagents, making it a valuable tool in asymmetric synthesis. researchgate.net
Table 1: Regioselective Cleavage of this compound
| Reagent | Bond Cleaved | Product Type | Reference |
|---|
Acid-Catalyzed Hydrolytic Pathways
The hydrolysis of 1,3-dioxanes under acidic conditions is a well-established reaction that regenerates the parent carbonyl compound and 1,3-diol. organic-chemistry.orglookchem.com For this compound, this means the ring will open to yield benzaldehyde and 1,3-butanediol.
The mechanism of this reaction is essentially the reverse of the acetal formation. It is initiated by the protonation of one of the ring oxygen atoms by a hydronium ion. lookchem.com This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation. Water then acts as a nucleophile, attacking the carbocation and, after a series of proton transfer steps, leads to the final hydrolysis products.
The rate of hydrolysis is dependent on the pH of the medium, with the reaction being catalyzed by hydronium ions. lookchem.com Studies on substituted 2-phenyl-1,3-dioxanes have shown that the hydrolysis follows a pathway that is dependent on the concentration of the hydronium ion. lookchem.com In some cases, intramolecular general acid catalysis can be observed if a suitable functional group is present on the phenyl ring, though this is not the case for the unsubstituted phenyl group in this compound. lookchem.com
Table 2: Products of Acid-Catalyzed Hydrolysis
| Starting Material | Reagents | Products | Reference |
|---|
Stereochemistry and Conformational Analysis of 4 Methyl 2 Phenyl 1,3 Dioxane
Configurational Isomerism: Cis/Trans Diastereomers of Substituted 1,3-Dioxanes
The presence of substituents at the C2 and C4 positions of the 1,3-dioxane (B1201747) ring in 4-Methyl-2-phenyl-1,3-dioxane gives rise to configurational isomerism, specifically diastereomers designated as cis and trans. This isomerism stems from the relative orientation of the methyl group at C4 and the phenyl group at C2 with respect to the plane of the heterocyclic ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The thermodynamic stability and relative abundance of these isomers are governed by the conformational preferences of the substituents within the dominant chair conformation of the 1,3-dioxane ring.
Assignment of Relative Stereochemistry in 1,3-Dioxane Derivatives
The unequivocal assignment of the cis and trans configuration of this compound isomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide distinct spectral data that correlate with the spatial orientation of the substituents.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of through-space proximity between protons, thereby confirming the relative stereochemistry. For example, an NOE enhancement between the proton at C2 and the protons of the methyl group at C4 would be indicative of a cis relationship.
¹³C NMR spectroscopy also serves as a valuable tool. The chemical shifts of the carbon atoms of the dioxane ring, particularly C2, C4, and C6, are sensitive to the stereochemistry. The steric compression and electronic environment around these carbons differ between the cis and trans isomers, resulting in measurable differences in their resonance frequencies.
| Isomer | ¹H NMR Diagnostic Feature | ¹³C NMR Diagnostic Feature |
| cis-4-Methyl-2-phenyl-1,3-dioxane | Small chemical shift difference between axial and equatorial protons at C6. | Distinct chemical shifts for C2, C4, and C6 compared to the trans isomer. |
| trans-4-Methyl-2-phenyl-1,3-dioxane | Large chemical shift difference (approx. 1 ppm) between axial and equatorial protons at C6. | Distinct chemical shifts for C2, C4, and C6 compared to the cis isomer. |
Enantiomeric Forms and Chiral Resolution Strategies for this compound
Due to the presence of two chiral centers at C2 and C4, both the cis and trans diastereomers of this compound are chiral and exist as pairs of enantiomers. The synthesis of this compound from achiral starting materials typically results in a racemic mixture of these enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual biological activities and chiroptical properties.
Several strategies can be employed for the chiral resolution of this compound:
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent, which is a pure enantiomer of another chiral compound. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. These salts can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers of this compound. The choice of resolving agent and solvent system is crucial for efficient separation.
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, their separation. Various types of CSPs, such as those based on cyclodextrins or proteins, can be screened to find the optimal conditions for resolving the enantiomers of this compound. nih.gov
Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer of a racemic mixture, a process known as kinetic resolution. The unreacted enantiomer can then be separated from the product of the enzymatic reaction. This method offers high enantioselectivity but is dependent on finding a suitable enzyme that can act on the this compound structure.
Ring Conformation and Dynamics of the 1,3-Dioxane System
The six-membered 1,3-dioxane ring is not planar and adopts a variety of non-planar conformations to relieve ring strain. The conformational behavior of this compound is dominated by the chair conformation, but more flexible forms also play a role in its dynamic equilibrium.
Chair Conformations: Equatorial and Axial Orientations of Substituents
Similar to cyclohexane, the most stable conformation of the 1,3-dioxane ring is the chair conformation. In this conformation, the substituents at each carbon atom can occupy either an axial or an equatorial position. The relative stability of the two possible chair conformers for each diastereomer of this compound is determined by the steric interactions of the methyl and phenyl groups.
Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. The conformational preference of a substituent is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. Larger A-values indicate a stronger preference for the equatorial position.
For the cis-isomer of this compound, one chair conformer would have both the 4-methyl and 2-phenyl groups in equatorial positions (diequatorial), while the other would have both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form.
For the trans-isomer, one chair conformer has an equatorial 4-methyl group and an axial 2-phenyl group, while the other has an axial 4-methyl group and an equatorial 2-phenyl group. The relative stability of these two conformers depends on the A-values of the methyl and phenyl groups in the 1,3-dioxane system. Generally, the phenyl group has a larger A-value than the methyl group, suggesting that the conformer with the equatorial phenyl group and axial methyl group would be more stable.
| Substituent | Position | Approximate A-value (kcal/mol) in 1,3-Dioxane | Primary Steric Interaction |
| Methyl | C4 | ~2.9 | 1,3-diaxial with H at C2 and C6 |
| Phenyl | C2 | >3.1 | 1,3-diaxial with H at C4 and C6 |
| Phenyl | C5 | ~1.3 | Interaction with ring oxygens |
Note: A-values can vary depending on the specific substitution pattern and solvent.
Flexible Conformations: Twist and Boat Forms and Their Interconversion
While the chair conformation is the most stable, the 1,3-dioxane ring is flexible and can adopt other, higher-energy conformations, such as the twist-boat (or skew-boat) and boat forms. These flexible forms are important as they represent intermediates in the process of ring inversion, where one chair conformation converts to another.
The twist-boat conformation is generally of lower energy than the pure boat form because it alleviates some of the steric strain present in the boat, particularly the "flagpole" interactions between substituents at C2 and C5. The interconversion between different twist-boat forms and between twist-boat and chair forms occurs via transition states that are often half-chair or boat-like in geometry.
For this compound, the presence of bulky substituents can influence the energy of these flexible forms. The energy difference between the chair and the lowest energy twist-boat conformation in substituted 1,3-dioxanes is typically in the range of 5-7 kcal/mol.
Conformational Equilibria and Ring Inversion Barriers
The different conformations of this compound are in a dynamic equilibrium. The relative populations of the various conformers are determined by their Gibbs free energy differences. At room temperature, the diequatorial chair conformation of the cis-isomer and the equatorial-phenyl/axial-methyl chair conformation of the trans-isomer are expected to be the most populated species.
The process of ring inversion, which interconverts the two chair forms, must proceed through higher-energy flexible conformations and is therefore associated with an energy barrier. This barrier to ring inversion can be determined experimentally using dynamic NMR techniques, where the temperature is lowered until the rate of interconversion becomes slow enough on the NMR timescale to observe the signals of the individual conformers.
For 1,3-dioxane itself, the barrier to ring inversion is approximately 9.8 kcal/mol. The presence of substituents can affect this barrier. For 4-methyl-1,3-dioxane (B1663929), computational studies have shown that the energy barrier for the interconversion of the equatorial chair to the axial chair through a series of twist and boat intermediates is in a similar range. researchgate.net The specific barrier for this compound would be influenced by the steric requirements of both the methyl and phenyl groups during the conformational changes.
| Parameter | Description | Approximate Value for Substituted 1,3-Dioxanes |
| ΔG° (Chair-Twist) | Free energy difference between the chair and the lowest energy twist-boat conformation. | 5-7 kcal/mol |
| ΔG‡ (Ring Inversion) | Free energy barrier for the interconversion of the two chair forms. | 9-11 kcal/mol |
Stereoelectronic Effects in 1,3-Dioxanes
The conformational preferences in 1,3-dioxane rings are significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals. These effects can sometimes override steric considerations in determining the most stable conformation of the molecule.
Anomeric and Reverse Anomeric Effects in 2-Substituted 1,3-Dioxanes
The anomeric effect is a crucial stereoelectronic phenomenon that describes the preference of an electronegative substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to occupy an axial position, even though this position is typically more sterically hindered. wikipedia.org This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the C-X bond (where X is the substituent). rsc.org For this interaction to be maximal, the lone pair orbital and the σ* orbital must be anti-periplanar, a condition met when the substituent is in the axial position. The magnitude of the anomeric effect is influenced by the electronegativity of the substituent and the solvent. rsc.orgacs.org
Conversely, the "reverse anomeric effect" describes the observation that electropositive or non-polar substituents at the C-2 position tend to favor the equatorial orientation more strongly than would be predicted by steric effects alone. acs.orgacs.org While the anomeric effect provides a clear stabilization for axial electronegative substituents, the evidence and generality of the reverse anomeric effect have been subjects of ongoing investigation. acs.org Studies on various 2-substituted 1,3-dioxanes have been conducted to probe the nuances of these effects. acs.orgacs.org
Non-bonded Interactions and Steric Hindrance in Conformational Preference
While stereoelectronic effects are significant, non-bonded interactions and steric hindrance remain critical factors in determining the conformational preferences of 1,3-dioxanes. The chair conformation is generally the most stable for the 1,3-dioxane ring, similar to cyclohexane. thieme-connect.de However, the C-O bonds in the dioxane ring are shorter than the C-C bonds in cyclohexane, leading to more pronounced 1,3-diaxial interactions. thieme-connect.dechemistrysteps.com
Influence of Substituents on Conformational Preferences
The nature and position of substituents on the 1,3-dioxane ring play a pivotal role in determining its conformational equilibrium. The orientation of a phenyl group at the C-2 position and the placement of a methyl group at various positions on the ring significantly impact the molecule's three-dimensional structure and dynamic behavior.
Role of Phenyl Group Orientation and Dynamic Behavior
When a phenyl group is present at the C-2 position of a 1,3-dioxane, it generally prefers an equatorial orientation to avoid severe steric interactions with the axial hydrogens at C-4 and C-6. thieme-connect.de The dynamic behavior of the 2-phenyl-1,3-dioxane (B8809928) system involves ring inversion, which interchanges the axial and equatorial positions. However, the energy barrier for this inversion is influenced by the phenyl substituent.
Impact of Methyl Group Position on Ring Conformation
The introduction of a methyl group at the C-4 position of 2-phenyl-1,3-dioxane leads to the existence of diastereomers (cis and trans), each with distinct conformational preferences. The conformational analysis of 4-methyl-1,3-dioxane has shown that the equatorial chair conformer is the most stable. researchgate.net
In the case of this compound, the conformational equilibrium is a balance of several factors:
Steric hindrance : The tendency for both the phenyl and methyl groups to occupy equatorial positions to minimize 1,3-diaxial interactions.
Anomeric effect : A potential, though likely weaker, influence favoring an axial position for the phenyl group.
Gauche interactions : Interactions between substituents on adjacent carbons.
For the cis-isomer, one substituent is axial and the other is equatorial, while in the trans-isomer, both substituents can be equatorial in a chair conformation. The relative stability of these isomers and their conformers is determined by the energetic costs of these various interactions. Quantum-chemical studies have been employed to investigate the potential energy surfaces and conformational isomerization pathways of such substituted 1,3-dioxanes. researchgate.netresearchgate.net
Interactive Data Table: Conformational Energy of Substituents in 1,3-Dioxanes
| Substituent | Position | Preferred Orientation | A-value (kcal/mol) | Notes |
| Methyl | C-4 | Equatorial | ~2.9 | The A-value represents the energy difference between the axial and equatorial conformers. |
| Phenyl | C-2 | Equatorial | >3.1 | The preference for the equatorial position is strong due to significant steric hindrance in the axial position. |
Note: A-values are approximate and can vary with the specific molecular environment and solvent.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Studies
NMR spectroscopy is the most powerful tool for determining the stereochemistry of 4-methyl-2-phenyl-1,3-dioxane. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric strain. The substituents at C2 (phenyl) and C4 (methyl) can occupy either axial or equatorial positions, and the relative orientation of these groups defines the cis and trans isomers.
Proton NMR (¹H NMR) provides detailed information about the chemical environment and connectivity of hydrogen atoms, which is crucial for assigning the configuration of the diastereomers. The chemical shifts (δ) and spin-spin coupling constants (J) of the ring protons are particularly sensitive to their axial or equatorial orientation.
Chemical Shifts : Protons in an axial position are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts. The benzylic proton at C2 (H2) and the proton at C4 (H4) show significant chemical shift differences between isomers. The protons of the methylene groups at C5 and C6 also exhibit distinct shifts for their axial and equatorial positions.
Coupling Constants : The magnitude of the vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is fundamental for conformational analysis.
Large coupling constants (³J ≈ 10–13 Hz) are observed for trans-diaxial (ax-ax) interactions.
Smaller coupling constants (³J ≈ 2–5 Hz) are typical for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions.
In the thermodynamically more stable isomer, both the phenyl and methyl groups are expected to occupy equatorial positions to minimize steric hindrance (trans isomer). In this conformation, the H2 and H4 protons would be axial. Analysis of the coupling patterns of these protons with the adjacent methylene protons at C6 and C5, respectively, allows for unambiguous stereochemical assignment. For instance, an axial H4 proton would exhibit a large diaxial coupling to the axial proton at C5.
| Proton Position | Orientation | Expected Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 (Benzylic) | Axial | ~4.5 - 5.0 | J(H2ax, H6ax) ~10-12 Hz J(H2ax, H6eq) ~2-4 Hz |
| Equatorial | ~5.0 - 5.5 | ||
| H-4 | Axial | ~3.5 - 4.0 | J(H4ax, H5ax) ~10-12 Hz J(H4ax, H5eq) ~2-4 Hz |
| Equatorial | ~4.0 - 4.5 | ||
| H-5, H-6 (Methylene) | Axial | ~1.2 - 1.7 | J(geminal) ~11-14 Hz |
| Equatorial | ~1.8 - 2.3 | ||
| C4-CH₃ | Equatorial | ~1.0 - 1.3 | J(H4, CH₃) ~6-7 Hz |
| C4-CH₃ | Axial | ~1.4 - 1.6 | J(H4, CH₃) ~6-7 Hz |
Carbon-13 NMR (¹³C NMR) complements ¹H NMR data and is highly effective for stereochemical assignments in cyclic systems like 1,3-dioxanes. The chemical shifts of the ring carbons are strongly influenced by the orientation of the substituents.
The key diagnostic feature is the γ-gauche effect . A substituent in the axial position causes steric compression on the γ-carbons (carbons three bonds away), leading to an upfield shift (lower δ value) of approximately 4–6 ppm for these carbons compared to when the substituent is equatorial.
In this compound, an axial methyl group at C4 would shield C2 and C6.
Similarly, an axial phenyl group at C2 would shield C4 and C6.
By comparing the ¹³C NMR spectra of the isolated isomers, the one with the more upfield C2, C4, and C6 signals would correspond to the isomer with a higher population of the conformer bearing axial substituents. For example, the cis isomer (with one axial and one equatorial group in its preferred conformation) would show different shielding effects compared to the trans isomer (with both groups equatorial).
| Carbon Position | Expected Chemical Shift (δ, ppm) | Comments |
|---|---|---|
| C-2 (Acetal) | 98 - 104 | Shielded (moves upfield) by an axial substituent at C4. |
| C-4 | 70 - 78 | Shielded by an axial substituent at C2. |
| C-5 | 30 - 38 | Less affected by substituents at C2 and C4. |
| C-6 | 65 - 72 | Shielded by axial substituents at C2 and C4. |
| C4-CH₃ | 18 - 25 | Axial methyl groups are typically shielded relative to equatorial ones. |
| Phenyl C (ipso) | 135 - 140 | |
| Phenyl C (ortho, meta, para) | 125 - 130 |
Two-dimensional (2D) NMR experiments are indispensable for confirming assignments made from 1D spectra and for mapping spatial relationships. hmdb.ca
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin coupling networks. medchemexpress.com It would be used to definitively trace the connectivity from H4 to the H5 protons and from H2 to the H6 protons, confirming the assignments of the ring protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. spectrabase.com It provides an unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. For example, it would link the H4 proton signal to the C4 carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the most critical 2D technique for determining stereochemistry as it identifies protons that are close in space, irrespective of bonding. medchemexpress.com For the trans isomer (diequatorial substituents), a strong NOE would be observed between the axial H2 and axial H4/H6 protons. For the cis isomer, NOE correlations between a substituent (e.g., the axial methyl group) and adjacent axial ring protons (e.g., H2 and H6) would provide definitive proof of its configuration.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
The key vibrational modes expected in the spectra include:
C-H Stretching : Aromatic C-H stretches from the phenyl group typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups on the dioxane ring appear in the 2850–3000 cm⁻¹ region.
C=C Stretching : Aromatic ring stretching vibrations are observed in the 1450–1600 cm⁻¹ region and are often characteristic of the substitution pattern.
C-O Stretching : The most characteristic vibrations for the 1,3-dioxane ring are the strong C-O-C symmetric and asymmetric stretching modes, which are typically found in the fingerprint region between 1000 and 1200 cm⁻¹. These bands are usually very intense in the IR spectrum.
Ring Vibrations : Skeletal vibrations of the dioxane ring (e.g., "breathing" modes) also appear in the fingerprint region and can be sensitive to the ring's conformation.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to obtain structural information from its fragmentation pattern upon ionization. spectrabase.com Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation of 1,3-dioxane derivatives is influenced by the stability of the resulting carbocations and radicals. nih.gov
The expected molecular weight of this compound (C₁₁H₁₄O₂) is 178.23 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 178.
Key fragmentation pathways for acetals like this often involve cleavage of bonds adjacent to the oxygen atoms. Expected fragmentation patterns include:
Loss of a methyl radical (•CH₃) : Cleavage of the substituent at C4 can lead to a fragment ion at m/z = 163 (M-15).
Formation of the Benzoyl Cation : A very common and stable fragment for 2-phenyl substituted acetals is the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105, which is often the base peak. This results from cleavage of the C2-O bonds and rearrangement.
Loss of a Phenyl Radical (•C₆H₅) : Cleavage of the C2-phenyl bond can result in an ion at m/z = 101.
Ring Cleavage : Various pathways involving the cleavage of the dioxane ring can lead to smaller fragments. For example, retro-Diels-Alder type reactions or cleavage to form oxonium ions are possible.
| m/z | Possible Fragment Ion | Formula | Comments |
|---|---|---|---|
| 178 | [M]⁺˙ | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion |
| 163 | [M - CH₃]⁺ | [C₁₀H₁₁O₂]⁺ | Loss of methyl group from C4 |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation, often the base peak |
| 101 | [M - C₆H₅]⁺ | [C₅H₉O₂]⁺ | Loss of phenyl group from C2 |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Microwave Spectroscopy for Rotational Parameters and Equilibrium Geometry Determination
Microwave spectroscopy is a high-resolution technique performed on gas-phase molecules to study their rotational transitions. guidechem.com By analyzing the frequencies of these transitions, it is possible to determine the molecule's principal moments of inertia with extremely high precision. From these moments of inertia, a detailed and accurate equilibrium geometry, including bond lengths and bond angles, can be calculated.
For a molecule like this compound to be observable by microwave spectroscopy, it must possess a permanent dipole moment. guidechem.com Given its structure, the compound is expected to have a net dipole moment.
While specific microwave spectroscopy data for this compound is not widely published, studies on related compounds such as 4-methyl-1,3-dioxane (B1663929) have successfully used this technique. nih.gov Such studies have confirmed the chair conformation of the dioxane ring and determined the preference for the methyl group to be in the equatorial position. nih.gov Applying this technique to the cis and trans isomers of this compound would allow for the definitive determination of their ground-state geometries in the gas phase, providing invaluable data to benchmark theoretical calculations and understand the subtle energetic differences between the two diastereomers.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Potential Energy Surfaces for Conformational Isomerization
The potential energy surface (PES) of a molecule maps its energy as a function of its geometry, revealing stable conformers as minima and transition states as saddle points. For cyclic systems like 1,3-dioxanes, exploring the PES is crucial for understanding the pathways of conformational isomerization, such as ring inversion.
High-level quantum chemical methods are instrumental in accurately characterizing the geometries and relative energies of the conformers of 1,3-dioxane (B1201747) derivatives.
Ab Initio Methods : Hartree-Fock (HF) self-consistent field theory is a foundational ab initio method used to study these systems. Investigations on 4-methyl-1,3-dioxane (B1663929) have employed HF theory with various basis sets, including STO-3G, 3-21G, 6-31G(d), and 6-31G(d,p), to map the course of conformational isomerization. researchgate.net These calculations consistently show that the potential energy surface features a principal minimum corresponding to the chair conformer with the methyl group in the equatorial position (eq-chair). researchgate.net Local minima corresponding to the axial chair conformer (ax-chair) and various flexible forms (e.g., twist-boat) are also identified. researchgate.net For the parent 1,3-dioxane molecule, HF calculations find the chair conformer to be significantly more stable than the 2,5-twist conformer by approximately 4.67 kcal/mol. researchgate.net
Density Functional Theory (DFT) : DFT methods, which include electron correlation at a lower computational cost than traditional correlated ab initio methods, are also widely used. Hybrid density functionals such as B3LYP and B3PW91 have been applied to study the conformers of 1,3-dioxane. researchgate.net These DFT calculations also predict the chair conformer to be the most stable, with an energy difference of about 5.19 kcal/mol compared to the 2,5-twist form. researchgate.net For 4-phenyl-1,3-dioxane, non-empirical quantum chemical studies using the RHF/6-31G(d) approximation have been used to explore the pathways of conformational isomerization between equatorial and axial chair forms. researchgate.net
The relative energies of different conformers for the related 4-methyl-1,3-dioxane, as calculated by various Hartree-Fock methods, illustrate the energetic landscape.
| Conformer | STO-3G (kcal/mol) | 3-21G (kcal/mol) | 6-31G(d) (kcal/mol) | 6-31G(d,p) (kcal/mol) |
|---|---|---|---|---|
| Axial Chair | 2.6 | 2.4 | 4.6 | 3.4 |
| 1,4-Twist-Boat | 4.4 | 3.5 | 5.7 | 4.5 |
| 2,5-Twist-Boat | 4.9 | 4.0 | 5.8 | 5.8 |
Table 1: Relative energies (kcal/mol) of 4-methyl-1,3-dioxane conformers with respect to the equatorial chair form, calculated using different Hartree-Fock approximations. researchgate.net
While quantum chemical calculations map the static PES, molecular dynamics (MD) simulations provide insight into the time-dependent behavior and conformational interconversion dynamics of molecules.
MD simulations on substituted 1,3-dioxanes are often performed at elevated temperatures (e.g., 800–1200 K) to accelerate conformational transitions, which may be rare events on the simulation timescale at room temperature. researchgate.netcdnsciencepub.com By simulating at high temperatures, it is possible to observe numerous chair-chair interconversions and evaluate the energy barriers between conformers. cdnsciencepub.com The results can then be extrapolated to room temperature to understand the equilibrium population of conformers and their interconversion rates. researchgate.net For the parent 1,3-dioxane, MD simulations have established that flexible conformers, when heated to and maintained at 295–300 K, readily transform into each other and into the more stable chair conformer.
Force Field and Empirical Methods for Conformational Energy Estimation
While quantum chemical methods offer high accuracy, their computational cost can be prohibitive for large systems or extensive conformational searches. Force field and empirical methods provide a computationally efficient alternative for estimating conformational energies.
These methods model a molecule as a collection of atoms connected by springs, using a set of parameters (the force field) to describe bond stretching, angle bending, torsional angles, and non-bonded interactions.
Molecular Mechanics (MM) : For 4-methyl-1,3-dioxane, the empirical MM+ force field has been used alongside nonempirical methods to investigate its conformational isomerization. researchgate.net Other widely used force fields for oxygen-containing compounds include MM3 and AMBER. nih.gov These methods have been applied to study the chair/twist-boat equilibrium in substituted 1,3-dioxanes. nih.gov While computationally inexpensive, the accuracy of force fields depends heavily on their parameterization. In some cases, such as for trans-4-(trifluoromethyl)-2,2,6-trimethyl-1,3-dioxane, the AMBER force field was found to be consistent with experimental and ab initio data regarding the chair/twist-boat equilibrium, whereas the MM3 calculations were not, highlighting the critical role of accurately parameterized electrostatic interactions. nih.gov
Analysis of Electronic Structure and Bonding
Computational methods are essential for analyzing the electronic structure of 4-Methyl-2-phenyl-1,3-dioxane, which dictates its reactivity and physical properties. This involves studying the distribution of electron density and the nature of the bonding and non-bonding interactions within the molecule.
Population Analysis : Methods like Mulliken, Löwdin, and Natural Bond Orbital (NBO) analysis partition the total electron density among the atoms in a molecule, yielding partial atomic charges. wikipedia.orgq-chem.com These charges provide a simplified picture of the electrostatic landscape of the molecule. For instance, in the 1,3-dioxane ring, the oxygen atoms are expected to carry a significant negative partial charge due to their high electronegativity, while the adjacent carbon atoms (C2, C4, C6) will be partially positive.
| Dipole Moment Component | Value (Debye) |
|---|---|
| μa | 0.73 |
| μb | 1.32 |
| μc | 1.36 |
| Total (μ) | 2.03 |
Table 2: Experimentally determined dipole moment components for 4-methyl-1,3-dioxane. researchgate.net
The presence of the phenyl group at the C2 position in this compound is expected to significantly influence the magnitude and direction of the total dipole moment compared to its non-phenylated analogue.
The conformational preferences in 1,3-dioxane and its derivatives are not governed by steric effects alone; stereoelectronic interactions play a decisive role. These interactions involve the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) anti-bonding orbital.
Anomeric Effect : A key interaction in the 1,3-dioxane ring is the anomeric effect, which involves the delocalization of electron density from a lone pair (n) on an oxygen atom to the anti-bonding orbital (σ) of an adjacent axial C-H bond (nO → σC-Hax). This interaction is stabilizing and is dominant at the C2, C4, and C6 positions. researchgate.netscbt.com This effect contributes to the preference for axial substituents at the C2 position in some cases and influences the geometry of the ring.
Other Hyperconjugative Interactions : Computational studies on 1,3-dioxane have identified several other important hyperconjugative interactions. researchgate.net These include delocalizations like nO → σC5–Heq and σC–O → σC5–Heq. researchgate.net The balance of these various effects explains subtle geometric features, such as the relative lengths of axial and equatorial C-H bonds. The interplay between different hyperconjugative interactions is crucial for a complete understanding of the stability and structure of the dioxane ring system. researchgate.netscbt.com
Applications and Research Utility in Advanced Organic Synthesis
Use as Protecting Groups for Carbonyl Compounds and 1,3-Diols in Multi-step Synthesis
The primary application of the 1,3-dioxane (B1201747) framework in organic synthesis is for the protection of carbonyl functional groups (aldehydes and ketones) or 1,3-diols. thieme-connect.de The formation of a 4-methyl-2-phenyl-1,3-dioxane from a carbonyl compound and 1-phenyl-1,3-butanediol, or from benzaldehyde (B42025) and a substituted 1,3-diol, is a standard transformation. This protection strategy is crucial in multi-step syntheses where specific functional groups must be masked to prevent them from reacting under certain conditions. wikipedia.org For instance, when a molecule contains both a ketone and an ester, the ketone can be selectively protected as a dioxane, allowing for the selective reduction of the ester to an alcohol using a reagent like lithium aluminum hydride, which would otherwise react with both functional groups. wikipedia.org
The introduction (protection) and removal (deprotection) of the 2-phenyl-1,3-dioxane (B8809928) group can be achieved with high efficiency and selectivity.
Protection: The formation of the cyclic acetal (B89532) is typically accomplished by reacting the carbonyl compound with the corresponding 1,3-diol in the presence of an acid catalyst. organic-chemistry.org Common methods involve the use of a Brønsted acid, such as p-toluenesulfonic acid (TsOH), in a solvent like toluene, with the concurrent removal of water to drive the reaction to completion, often using a Dean-Stark apparatus. organic-chemistry.org Lewis acids like zirconium tetrachloride (ZrCl₄) have also proven to be highly effective and chemoselective catalysts for this transformation under mild conditions. organic-chemistry.org
Deprotection: The cleavage of the dioxane to regenerate the carbonyl and the diol is most commonly achieved through acid-catalyzed hydrolysis. wikipedia.orgorganic-chemistry.org This process involves treating the dioxane with aqueous acid or facilitating a transacetalization reaction in a wet solvent. organic-chemistry.org A variety of reagents can be employed to effect deprotection under specific conditions, allowing for orthogonality with other protecting groups present in the molecule.
| Reagent/Condition | Description |
| Aqueous Acid (e.g., HCl, H₂SO₄) | The most common and traditional method for acetal hydrolysis. wikipedia.orgorganic-chemistry.org |
| Cerium(III) triflate in wet nitromethane | Allows for chemoselective cleavage at nearly neutral pH, which is advantageous for acid-sensitive substrates. organic-chemistry.org |
| Iodine (catalytic) | Provides a convenient method for deprotection under neutral conditions. organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | A catalytic method that works efficiently in water at mild temperatures (30 °C). organic-chemistry.org |
A key advantage of 1,3-dioxanes as protecting groups is their stability across a wide range of reaction conditions, which is crucial for their survival during various synthetic transformations performed on other parts of the molecule. thieme-connect.de They are particularly valued for their resistance to basic, nucleophilic, and many reductive and oxidative environments. thieme-connect.deorganic-chemistry.org
| Reaction Condition | Stability of this compound |
| Basic Conditions | Generally stable. Resistant to reagents like hydroxides, alkoxides, and amines. thieme-connect.de |
| Reductive Conditions | Stable to many common reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). thieme-connect.dewikipedia.org |
| Oxidative Conditions | Stable to mild high-valent chromium reagents (e.g., PCC, PDC). However, strongly acidic oxidizing conditions or the addition of strong Lewis acids can lead to cleavage or oxidation. thieme-connect.deorganic-chemistry.org |
| Organometallic Reagents | Stable to organolithium and Grignard reagents, allowing for reactions at other sites in the molecule. thieme-connect.de |
| Acidic Conditions | Labile. Cleaved by both Brønsted and Lewis acids, which is the basis for their removal (deprotection). thieme-connect.de |
Chirality Transfer and Asymmetric Synthesis utilizing 1,3-Dioxane Scaffolds
Chiral 1,3-dioxanes are powerful tools for asymmetric synthesis, enabling the transfer of stereochemical information from the dioxane ring to a new stereocenter being formed elsewhere in the molecule. thieme-connect.de This is typically achieved by using an enantiomerically pure 1,3-diol to create a chiral acetal. The defined three-dimensional structure of the chiral dioxane scaffold can then effectively shield one face of a reactive site, directing an incoming reagent to attack from the opposite, less sterically hindered face.
Chiral 1,3-dioxanes serve as chiral auxiliaries in a variety of enantioselective transformations. The stereogenic centers on the dioxane ring, often at the C4 and C5 positions, create a chiral environment that influences the stereochemical outcome of reactions. For example, a prochiral enolate attached to the dioxane scaffold can be alkylated with high diastereoselectivity because the bulky dioxane ring blocks one of the enolate's faces. Subsequent removal of the chiral auxiliary reveals an enantiomerically enriched product. This strategy is a cornerstone of substrate-controlled asymmetric synthesis, where the chirality inherent in the starting material dictates the stereochemistry of the product. uwindsor.ca
The ability to use chiral 1,3-dioxane scaffolds to direct stereoselective reactions is invaluable for building complex molecules, particularly natural products that often contain numerous stereocenters. uwindsor.ca By employing these scaffolds, chemists can synthesize key fragments and intermediates with a high degree of stereochemical control. For example, the asymmetric reduction of a ketone tethered to a chiral dioxane can produce a specific alcohol stereoisomer. This enantiomerically enriched intermediate can then be carried forward through a synthetic sequence, with its stereochemistry secured, ultimately contributing to the final structure of a complex target molecule like a macrolide antibiotic. york.ac.uk
Role as Key Intermediates in the Synthesis of Diverse Organic Molecules
Beyond its role as a protecting group, the this compound structure can be considered a key intermediate in its own right. Its synthesis, often via the Prins cyclization of an olefin like styrene (B11656) with formaldehyde (B43269), is an important C-C and C-O bond-forming reaction. researchgate.netrsc.org In this context, the dioxane is the target product, which can be used as a stable precursor to other molecules. medchemexpress.com For example, after its formation, the dioxane can undergo various functional group transformations at the methyl or phenyl substituents. Finally, the cleavage of the dioxane ring can unmask a 1,3-diol or a carbonyl compound at a late stage in a synthesis, providing access to molecules that may have been difficult to prepare directly. rsc.orgmedchemexpress.com
Precursors to Pharmaceutical and Agrochemical Intermediates
While specific, large-scale applications of this compound as a direct precursor to commercial pharmaceuticals or agrochemicals are not extensively documented, its structural motifs are highly relevant. The 1,3-dioxane framework is a key structural component in molecules investigated for medicinal purposes. For instance, various 1,3-dioxane derivatives have been synthesized and evaluated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant challenge in oncology. nih.gov Overexpression of P-glycoprotein (p-gp) is a major factor in MDR, and certain dioxane derivatives have shown the ability to interact with p-gp, resensitizing cancer cells to therapeutic agents. nih.gov
In the broader context of chemical synthesis, compounds like this compound serve as crucial intermediates. incb.org The formation of the dioxane ring acts as a protective group for the 1,3-diol moiety of a molecule, preventing it from reacting while other parts of the molecule are modified. The acetal is stable under neutral or basic conditions but can be readily cleaved under acidic conditions to regenerate the diol. This strategy is fundamental in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The phenyl group offers steric bulk and electronic effects, while the methyl group introduces a chiral center, making the compound a useful chiral building block.
Applications in Fine Chemical Synthesis
In fine chemical synthesis, this compound and related structures are employed as chiral auxiliaries or templates to control the stereochemistry of reactions. The rigid, chair-like conformation of the 1,3-dioxane ring, influenced by its substituents, can direct the approach of reagents to a specific face of the molecule, leading to high stereoselectivity in subsequent transformations.
The synthesis of 1,3-dioxane derivatives itself is an important reaction in fine chemistry, often achieved through the Prins condensation of an alkene (like styrene) with an aldehyde (like formaldehyde). researchgate.net This reaction is catalyzed by acids and is a powerful tool for constructing six-membered oxygen-containing heterocycles. researchgate.net The resulting dioxane can then be used in further synthetic steps. The general class of acetals, to which this compound belongs, is widely used in the production of fragrances, flavorings, plastics, and other specialty chemicals. incb.orggoogle.com
| Application Area | Function of this compound Moiety | Significance in Synthesis |
| Pharmaceuticals | Protective group for 1,3-diols; Chiral building block | Enables complex, multi-step synthesis of active pharmaceutical ingredients by masking reactive groups. nih.govincb.org |
| Agrochemicals | Stereochemical control element; Intermediate | Facilitates the stereoselective synthesis of complex, biologically active molecules. |
| Fine Chemicals | Chiral auxiliary; Precursor to other heterocycles | Controls the three-dimensional outcome of chemical reactions, leading to pure enantiomers or diastereomers. researchgate.net |
Polymerization Studies Involving Dioxane Derivatives
Dioxane derivatives are valuable monomers in polymer chemistry, particularly in the field of ring-opening polymerization (ROP), which allows for the synthesis of polymers with heteroatoms in the main chain. These polymers often exhibit unique properties, such as degradability, that are not found in conventional vinyl polymers.
Ring-Opening Polymerization Mechanisms and Kinetics
The polymerization of 1,3-dioxane derivatives typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. rsc.org The driving force for the polymerization of many cyclic monomers is the relief of ring strain. wiley-vch.demdpi.com For six-membered rings like dioxane, the ring strain is generally low, but polymerization can still be induced under appropriate conditions, particularly with catalysts that can activate the monomer.
The CROP mechanism involves three main stages:
Initiation: A cationic initiator, such as a strong protonic acid or a Lewis acid, attacks one of the oxygen atoms of the dioxane ring, forming a tertiary oxonium ion.
Propagation: The active oxonium ion at the end of the growing polymer chain is attacked by the nucleophilic oxygen of an incoming monomer molecule. This attack opens the ring of the active chain end and regenerates the oxonium ion on the newly added unit, allowing the chain to grow. diva-portal.org
Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions, where the active center is transferred to another molecule (e.g., monomer, solvent, or impurity).
A significant side reaction in the CROP of cyclic acetals is "backbiting," where the active chain end attacks its own polymer chain, leading to the formation of cyclic oligomers. rsc.org The kinetics of the polymerization are influenced by several factors, as detailed in the table below.
| Factor | Effect on Ring-Opening Polymerization | Reference |
| Temperature | Higher temperatures generally increase the rate of polymerization but can also increase the rate of side reactions and depropagation. | wiley-vch.de |
| Catalyst/Initiator | The choice and concentration of the catalyst significantly affect the initiation rate and control over the polymer's molecular weight. | rsc.org |
| Solvent | The polarity of the solvent can influence the stability of the cationic propagating species and affect the overall reaction kinetics. | rsc.org |
| Monomer Structure | Substituents on the dioxane ring (e.g., phenyl, methyl groups) affect the monomer's reactivity and the stereochemistry of the resulting polymer. | elsevierpure.com |
Copolymerization with Other Monomers for Material Science Applications
To create materials with tailored properties, dioxane derivatives can be copolymerized with other monomers. This approach combines the characteristics of a polyacetal with those of other polymer classes. For example, the radical ring-opening polymerization (rROP) of related cyclic ketene (B1206846) acetals with conventional vinyl monomers like styrene or methyl methacrylate introduces ester linkages into the backbone of an otherwise all-carbon chain. researchgate.net
This strategy allows for the creation of copolymers that retain the mechanical and thermal properties of the vinyl polymer while gaining the degradability conferred by the ring-opened dioxane unit. The incorporation of the this compound unit into a polymer chain can influence several key properties:
Glass Transition Temperature (Tg): The bulky phenyl group can increase the Tg of the copolymer, making the material more rigid. nih.gov
Mechanical Properties: The flexibility of the acetal linkage can modify the tensile strength and elasticity of the final material.
Degradability: The presence of acetal groups in the polymer backbone provides sites for hydrolytic cleavage.
The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the final microstructure of the copolymer (i.e., random, alternating, or block). tandfonline.com
Design of Degradable Polymeric Systems through Dioxane Incorporation
A primary motivation for using dioxane derivatives in polymerization is the design of degradable materials. nih.gov Unlike polymers such as polyethylene or polystyrene, which have highly stable carbon-carbon backbones, polymers containing acetal linkages can be broken down under specific conditions.
The degradation of a polymer derived from this compound occurs via the hydrolysis of the acetal bonds in the polymer backbone. This process is typically catalyzed by acid and results in the cleavage of the polymer chain into smaller, lower molecular weight fragments. The ultimate degradation products would be 1,3-butanediol (B41344) and benzaldehyde.
By copolymerizing a dioxane monomer with a non-degradable vinyl monomer, it is possible to create materials with tunable degradability. rsc.org The rate of degradation can be controlled by adjusting the percentage of the dioxane comonomer incorporated into the polymer backbone. rsc.org A higher content of dioxane units leads to a more rapid breakdown of the material. This approach is highly valuable for creating environmentally benign plastics that degrade after their intended use or for biomedical applications such as temporary implants and drug delivery systems, where the material is designed to break down and be safely absorbed by the body over time. researchgate.net
Exploration of Derivatives and Analogues of 4 Methyl 2 Phenyl 1,3 Dioxane
Structure-Property Relationships in Substituted 1,3-Dioxanes
The 1,3-dioxane (B1201747) ring typically adopts a chair-like conformation, similar to cyclohexane. thieme-connect.de However, the presence of two oxygen atoms introduces shorter C-O bonds compared to C-C bonds, which results in more pronounced diaxial interactions. thieme-connect.de Consequently, substituents, particularly at the C2 position, have a strong thermodynamic preference for the equatorial orientation to minimize steric strain. thieme-connect.de
The relationship between the structure of substituted 1,3-dioxanes and their properties is heavily influenced by stereoelectronic effects and conformational preferences. The free conformational enthalpy, or A-value, quantifies the energy difference between placing a substituent in an axial versus an equatorial position. researchgate.net A positive A-value indicates a preference for the equatorial position. researchgate.net For many substituents on the 1,3-dioxane ring, these values are determined by studying the equilibrium between cis and trans isomers. researchgate.net
Systematic modifications and the study of resulting compounds have shown that the stereochemistry and substitution pattern of 1,3-dioxanes can lead to selective interactions with biological targets like σ1 receptors and NMDA receptors. mdpi.comresearchgate.net
Table 1: Conformational Preferences in Substituted 1,3-Dioxanes
| Substituent Position | General Preference | Driving Force | Reference |
|---|---|---|---|
| C2 | Equatorial | Avoidance of 1,3-diaxial interactions with axial H at C4/C6 | thieme-connect.de |
| C4/C6 | Equatorial | Minimization of steric hindrance | researchgate.net |
Detailed quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have determined the potential energy surfaces and barriers to conformational isomerization between chair and twist-boat forms. researchgate.net
Modifications of the Phenyl Substituent (e.g., Substituted Phenyl Rings)
Substituents on an aromatic ring can exert their influence through two primary mechanisms: the resonance effect and the inductive effect. libretexts.orglasalle.edu
Resonance Effect (+R/-R): This involves the delocalization of π-electrons between the substituent and the aromatic ring. Groups with lone pairs, like hydroxyl (-OH) or amino (-NH2), are +R groups that donate electron density to the ring. libretexts.orglumenlearning.com
Inductive Effect (+I/-I): This effect is transmitted through the sigma bonds and is based on the electronegativity of the atoms. Electronegative groups like halogens or nitro groups (-NO2) pull electron density away from the ring (-I effect). libretexts.orglumenlearning.com
The interplay of these effects modifies the electron density of the dioxane ring system. nih.gov For example, electron-withdrawing groups on the phenyl ring can affect the sensitivity of the carbonyl group in related ester compounds, demonstrating how remote electronic effects can be transmitted through the molecular structure. nih.gov Research has shown that various functional groups, including esters, cyano, nitro, and halogens, can be incorporated onto the benzaldehyde (B42025) precursor before its condensation to form the substituted 2-phenyl-1,3-dioxane (B8809928) ring, allowing for a broad range of derivatives. acs.org
Table 2: Influence of Phenyl Substituents on Derivative Properties
| Substituent Type | Example | Electronic Effect | Expected Impact on Dioxane Ring | Reference |
|---|---|---|---|---|
| Electron-Donating | -OCH₃, -CH₃ | +R, +I | Increased electron density, potential stabilization of adjacent positive charges | lasalle.edu |
| Electron-Withdrawing | -NO₂, -CN, -CF₃ | -R, -I | Decreased electron density, potential destabilization of adjacent positive charges | acs.orglumenlearning.com |
The synthesis of these derivatives often involves the acid-catalyzed reaction of a substituted benzaldehyde with the appropriate 1,3-diol. researchgate.net
Variations at the Methyl Position and Other Ring Carbons (e.g., Geminal Disubstitution)
Modifications at the C4 methyl position and other carbons of the dioxane ring introduce further structural diversity. A key modification is geminal disubstitution, particularly at the C4 position, leading to compounds like 4,4-dimethyl-1,3-dioxane (B1195079). The introduction of a second alkyl group at the same carbon can have significant conformational consequences, sometimes referred to as the Thorpe-Ingold effect, which can influence ring-closing reactions and the stability of the resulting heterocycle.
The synthesis of 4,4-dimethyl-1,3-dioxane is typically achieved through the Prins reaction, involving the condensation of isobutylene (B52900) with formaldehyde (B43269) in the presence of an acid catalyst. google.comgoogle.com Similarly, derivatives like 4,4,6-trimethyl-2-phenyl-1,3-dioxane (B11582367) can be synthesized from 2-methyl-2,4-pentanediol and benzaldehyde. chemicalbook.com
The presence of gem-dimethyl groups can anchor the conformation of the ring, restricting its flexibility. This structural rigidity is a valuable tool in stereochemical studies and in designing molecules with specific three-dimensional shapes for biological interactions.
Table 3: Examples of Derivatives with Ring Carbon Variations
| Compound Name | Key Structural Feature | Synthetic Precursors | Reference |
|---|---|---|---|
| 4,4-Dimethyl-1,3-dioxane | Gem-dimethyl group at C4 | Isobutylene, Formaldehyde | google.comgoogle.com |
| 4,4,6-Trimethyl-2-phenyl-1,3-dioxane | Gem-dimethyl at C4, Methyl at C6 | 2-Methyl-2,4-pentanediol, Benzaldehyde | chemicalbook.com |
These substitutions influence not only the conformation but also the chemical reactivity and potential applications of the resulting molecules, for instance, in polymer chemistry where cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane are used for radical ring-opening polymerization. rsc.org
Spiro-Dioxane Systems and Fused Ring Structures
Spiro-dioxane systems are characterized by a single carbon atom being common to two rings. These structures are synthesized to create conformationally restricted molecules with well-defined three-dimensional geometries. The synthesis can involve the reaction of a cyclic ketone with a suitable 1,3-diol or by intramolecular cyclization reactions. These rigid structures are of interest in medicinal chemistry and materials science. For instance, spirocyclic derivatives are being investigated for their potential as antioxidants.
Fused ring structures, where the 1,3-dioxane ring shares two or more atoms with another ring, represent another class of derivatives. These systems are often found in natural products and are synthesized through various cyclization strategies. The fusion of the dioxane ring to another carbocyclic or heterocyclic system further restricts the conformational freedom and creates a unique and complex molecular architecture.
Heteroatom Substitution within the Cyclic Acetals (e.g., 1,3-Dithianes, Oxathianes)
Replacing one or both oxygen atoms of the 1,3-dioxane ring with other heteroatoms, most commonly sulfur, leads to important classes of analogues: 1,3-oxathianes and 1,3-dithianes.
1,3-Dithianes: These sulfur analogues are prepared by reacting a carbonyl compound with 1,3-propanedithiol (B87085) in the presence of an acid catalyst. organic-chemistry.orgorgsyn.org The chemistry of 1,3-dithianes is notable for the "umpolung" or reversal of polarity of the carbonyl carbon. quimicaorganica.org The C2 proton of a 1,3-dithiane (B146892) is acidic and can be removed by a strong base (like n-butyllithium) to form a stabilized carbanion. This nucleophilic carbon can then react with various electrophiles, providing a powerful method for C-C bond formation. quimicaorganica.org
1,3-Oxathianes: These are mixed O,S-acetals. Computational studies comparing 1,3-dioxane, 1,3-oxathiane, and 1,3-dithiane have revealed differences in their conformational behavior and stereoelectronic interactions. acs.org The longer C-S bonds compared to C-O bonds in dithianes distort the ring and alter the energies of hyperconjugative interactions within the molecule. acs.org
Table 4: Comparison of 1,3-Dioxane and its Heteroatom Analogues
| Heterocycle | Key Features | Primary Synthetic Route | Unique Reactivity | Reference |
|---|---|---|---|---|
| 1,3-Dioxane | Cyclic acetal (B89532), protecting group for carbonyls/diols | Carbonyl + 1,3-propanediol | Stable under basic/reductive conditions, labile to acid | thieme-connect.dewikipedia.org |
| 1,3-Dithiane | Cyclic thioacetal | Carbonyl + 1,3-propanedithiol | C2 proton is acidic; allows for umpolung reactivity | organic-chemistry.orgquimicaorganica.org |
| 1,3-Oxathiane | Cyclic O,S-acetal | Carbonyl + 3-mercaptopropanol | Intermediate properties between dioxane and dithiane | acs.org |
These substitutions fundamentally alter the electronic properties, bond lengths, and reactivity of the heterocyclic ring, providing chemists with a broader toolkit for organic synthesis. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Methyl-2-phenyl-1,3-dioxane, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclocondensation of diols with carbonyl compounds. For example, reacting 2-phenyl-1,3-propanediol with acetaldehyde derivatives under controlled pH (e.g., using p-toluenesulfonic acid) and reflux conditions can yield the target compound. Optimization includes adjusting stoichiometry, solvent polarity (e.g., toluene or DCM), and reaction time to minimize side products like oligomers. Purification via column chromatography or recrystallization is recommended .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to characterize the structure of this compound?
- Methodology :
- NMR : H and C NMR can identify substituent positions (e.g., methyl at C4, phenyl at C2) through chemical shifts and coupling patterns. The phenyl group typically shows aromatic signals at ~7 ppm, while methyl groups resonate near 1.2–1.5 ppm .
- X-ray Crystallography : Use programs like SHELXL (via SHELX suite) for structure refinement. Hydrogen bonding and ring conformation (chair vs. boat) can be analyzed to assess stability .
- IR : Stretching frequencies for C-O-C (1,3-dioxane ring) appear at 1100–1250 cm, while aromatic C-H stretches occur near 3000–3100 cm .
Q. What are the key physicochemical properties of this compound that influence its reactivity and stability?
- Methodology : Key properties include:
- Thermodynamic Stability : Compare enthalpy of formation (e.g., cis-2,4-dimethyl-1,3-dioxane: ΔH = -465.2 kJ/mol) to predict ring strain and decomposition thresholds .
- Hydrophobicity : LogP values (calculated via software like MarvinSuite) guide solubility in organic/aqueous systems for reaction design .
- Acid Sensitivity : Test stability under acidic conditions (e.g., HCl/MeOH) to identify hydrolysis-prone sites .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the thermal decomposition pathways of this compound, and how do substituents affect activation energies?
- Methodology : Density Functional Theory (DFT) at B3LYP/6-31G** level can model decomposition mechanisms. For example, methyl substituents at C4 may lower activation energy (ΔG) by stabilizing transition states through steric effects. Solvent effects (e.g., DMSO) reduce energy barriers by stabilizing polar intermediates, accelerating decomposition rates .
Q. How can this compound be utilized as a building block in designing macrocyclic compounds with specific stereochemical properties?
- Methodology : Incorporate the 1,3-dioxane moiety into macrocycles via ring-opening metathesis or click chemistry. For instance, coupling with spiroketal units can enforce rigidity and control stereochemistry. X-ray analysis and NOE NMR experiments validate macrocycle conformations .
Q. In medicinal chemistry, what strategies can be employed to modify the 1,3-dioxane scaffold of this compound to enhance pharmacokinetic properties such as bioavailability?
- Methodology :
- Bioisosteric Replacement : Substitute the phenyl group with fluorinated analogs (e.g., 2,4-difluorophenyl) to improve metabolic stability and membrane permeability .
- Proximal Functionalization : Introduce basic amines (e.g., 5-amino-1,3-dioxane) to modulate pKa and enhance solubility. In vivo studies in rodent models can assess %F (oral bioavailability) improvements .
Q. How does the presence of methyl and phenyl substituents on the 1,3-dioxane ring influence its biological activity, and what in vitro assays are recommended for initial screening?
- Methodology :
- Methyl Groups : Enhance lipophilicity and steric shielding, potentially increasing antimicrobial activity. Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
- Phenyl Groups : Improve binding affinity to aromatic residues in enzymes. Use fluorescence quenching assays to study interactions with target proteins (e.g., cytochrome P450) .
Q. What are the contradictions in reported biological activities of 1,3-dioxane derivatives, and how can researchers design experiments to resolve these discrepancies?
- Methodology : For inconsistent antimicrobial results:
- Standardize Assays : Use CLSI guidelines for MIC testing to control variables like inoculum size and growth media .
- SAR Analysis : Compare substituent effects across analogs (e.g., 5-nitro vs. 5-methyl derivatives) to identify structural determinants of activity .
- Counter-Screen : Assess cytotoxicity (e.g., via MTT assay on mammalian cells) to distinguish selective toxicity from general cell damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
